molecular formula C16H15ClN2O6S B1596902 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride CAS No. 680618-07-9

2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride

Cat. No. B1596902
M. Wt: 398.8 g/mol
InChI Key: GUIIJXZEFJKGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride, also known as EMBI, is an organic compound that is widely used in scientific research. EMBI is a sulfonyl chloride derivative that is commonly used as a reagent for the modification of proteins and peptides. EMBI is known for its ability to selectively label and modify cysteine residues in proteins and peptides.

Scientific Research Applications

2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride is widely used in scientific research as a reagent for the modification of proteins and peptides. 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride can selectively label and modify cysteine residues in proteins and peptides, which allows for the study of protein-protein interactions, protein folding, and protein localization. 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride can also be used to study the structure and function of enzymes, as well as the role of cysteine residues in enzyme catalysis.

Mechanism Of Action

The mechanism of action of 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride involves the nucleophilic attack of the cysteine thiol group on the sulfonyl chloride moiety of 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride. This results in the formation of a covalent bond between 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride and the cysteine residue. The reaction is selective for cysteine residues due to the high reactivity of the thiol group and the electron-withdrawing nature of the sulfonyl chloride moiety.

Biochemical And Physiological Effects

2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride has no known biochemical or physiological effects on living organisms. 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride is used exclusively in vitro for scientific research purposes.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride in lab experiments is its selectivity for cysteine residues. This allows for the study of specific cysteine-containing proteins and peptides. Another advantage of 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride is its stability under a wide range of experimental conditions, including acidic and basic pH values and high temperatures.
One limitation of using 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride in lab experiments is its potential for nonspecific labeling of other nucleophilic amino acids, such as lysine and histidine. This can result in false-positive results and a decrease in the specificity of the labeling reaction. Another limitation of 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride is its relatively low reactivity towards cysteine residues compared to other cysteine-modifying reagents, such as iodoacetamide.

Future Directions

There are several future directions for the use of 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride in scientific research. One direction is the development of new 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride derivatives with increased reactivity towards cysteine residues and improved selectivity for cysteine over other nucleophilic amino acids. Another direction is the application of 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride in the study of protein-protein interactions in complex biological systems, such as cells and tissues. Finally, the use of 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride in the development of new diagnostic and therapeutic agents for the treatment of diseases that involve cysteine-containing proteins, such as cancer and neurodegenerative diseases, is an exciting area of future research.

properties

IUPAC Name

2-ethoxy-5-[(3-methyl-4-nitrobenzoyl)amino]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O6S/c1-3-25-14-7-5-12(9-15(14)26(17,23)24)18-16(20)11-4-6-13(19(21)22)10(2)8-11/h4-9H,3H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIIJXZEFJKGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374473
Record name 2-Ethoxy-5-(3-methyl-4-nitrobenzamido)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride

CAS RN

680618-07-9
Record name 2-Ethoxy-5-[(3-methyl-4-nitrobenzoyl)amino]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680618-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-(3-methyl-4-nitrobenzamido)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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